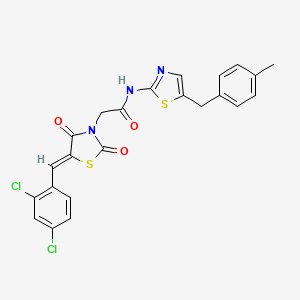
(Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3S2 and its molecular weight is 518.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A thiazolidinone ring , which is significant for its biological activity.
- A dichlorobenzylidene moiety , contributing to its reactivity and interaction with biological targets.
- A thiazole group , which often enhances antimicrobial and anticancer properties.
The presence of these functional groups allows the compound to engage in various biochemical pathways, making it a candidate for multiple therapeutic applications.
Biological Activity Overview
The biological activity of thiazolidinone derivatives is extensive, including:
- Antimicrobial Activity : Thiazolidinones have demonstrated efficacy against various bacteria and fungi. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that thiazolidinones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been found to target specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Some thiazolidinone derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism, potentially aiding in diabetes management.
- Cell Cycle Modulation : Thiazolidinones can interfere with cell cycle progression, particularly by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells by activating caspases or inhibiting anti-apoptotic proteins like Bcl-XL .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including the compound of interest. Results indicated a significant inhibition of bacterial growth, particularly with chlorine substituents enhancing efficacy against Escherichia coli and Staphylococcus aureus .
Study 2: Anticancer Potential
In vitro studies on human breast cancer cells demonstrated that derivatives similar to this compound showed potent cytotoxicity. The mechanism was linked to the inhibition of CDK1/cyclin B complexes, leading to G2/M phase arrest .
属性
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3S2/c1-13-2-4-14(5-3-13)8-17-11-26-22(32-17)27-20(29)12-28-21(30)19(33-23(28)31)9-15-6-7-16(24)10-18(15)25/h2-7,9-11H,8,12H2,1H3,(H,26,27,29)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCTYQZEMUQAPZ-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














